molecular formula C7H7ClOS B8751174 2-Acetyl-5-chloro-4-methylthiophene CAS No. 91505-26-9

2-Acetyl-5-chloro-4-methylthiophene

Cat. No.: B8751174
CAS No.: 91505-26-9
M. Wt: 174.65 g/mol
InChI Key: ROMCXPKYPGODDM-UHFFFAOYSA-N
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Description

2-Acetyl-5-chloro-4-methylthiophene is a heterocyclic organic compound featuring a thiophene ring substituted with acetyl (COCH₃), chloro (Cl), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the acetyl and chloro groups, which modulate its reactivity and electronic properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic electronics, with substituent positioning critically influencing their physicochemical behavior .

Properties

CAS No.

91505-26-9

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-(5-chloro-4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7ClOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3

InChI Key

ROMCXPKYPGODDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of 2-acetyl-5-chloro-4-methylthiophene distinguishes it from structurally related thiophene derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Thiophene Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Acetyl (2), Cl (5), CH₃ (4) 190.65 High polarity; potential intermediate in drug synthesis
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate Ethyl (4), Cl-acetyl (2), COOEt (3) 314.79 Amide functionality enhances stability; used in peptide-mimetic studies
2-Acetylthiophene Acetyl (2) 126.15 Lower polarity; common in flavor/fragrance industries
5-Chloro-2-methylthiophene Cl (5), CH₃ (2) 132.62 Electron-deficient ring; catalyst in cross-coupling reactions

Key Findings :

Electronic Effects: The chloro group at position 5 in this compound increases electron deficiency compared to non-halogenated analogs like 2-acetylthiophene, enhancing its reactivity toward nucleophilic substitution .

Functional Group Synergy : The combined acetyl and chloro substituents create a polarized electronic environment, making this compound a versatile intermediate for synthesizing heterocyclic drugs, such as kinase inhibitors or antimicrobial agents.

Methodological Considerations

Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualizing molecular geometry . For example, SHELXL’s precision in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for comparing substituent effects . Experimental protocols for synthesis and analysis, as outlined in , emphasize rigorous characterization (e.g., NMR, IR, mass spectrometry) to validate purity and confirm structural assignments .

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